molecular formula C6H4BF4KO B6297320 Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate CAS No. 2252415-10-2

Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate

Cat. No.: B6297320
CAS No.: 2252415-10-2
M. Wt: 218.00 g/mol
InChI Key: KDSFFRRHNBFXRQ-UHFFFAOYSA-N
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Description

Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate is an organoboron compound with the chemical formula C6H4BF4KO. It is a white to yellow solid that is used as an intermediate in organic synthesis and pharmaceutical applications . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Properties

IUPAC Name

potassium;trifluoro-(2-fluoro-6-hydroxyphenyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF4O.K/c8-4-2-1-3-5(12)6(4)7(9,10)11;/h1-3,12H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSFFRRHNBFXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=CC=C1F)O)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF4KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

  • Step 1 : The boronic acid substrate is dissolved in anhydrous tetrahydrofuran (THF) under inert atmosphere (N<sub>2</sub> or Ar).

  • Step 2 : Trifluoromethanesulfonic anhydride is added dropwise at -10°C to generate the reactive trifluoroborate intermediate.

  • Step 3 : Potassium fluoride is introduced as a solid, and the mixture is stirred at room temperature for 12–16 hours.

The reaction proceeds via a two-step mechanism: (i) activation of the boronic acid by Tf<sub>2</sub>O to form a boroxine intermediate, followed by (ii) nucleophilic displacement with fluoride ions from KF.

Key Parameters

ParameterValue
Temperature-10°C to 25°C
Reaction Time12–16 hours
Yield75–82%
Purity (HPLC)≥98%

This method is favored for its simplicity but requires careful handling of moisture-sensitive reagents.

Multi-Step Synthesis via Protected Intermediates

A patent-pending method (CN202111589705.8) avoids hazardous reagents like boron tribromide (BBr<sub>3</sub>) by employing protective group strategies. The synthesis involves three sequential steps:

Synthesis of Compound I

3-Fluorophenol is reacted with chloromethyl ethyl ether in the presence of a base (e.g., NaH) to protect the hydroxyl group:

C6H4FOH+ClCH2OCH2CH3NaHC6H4F-OCH2OCH2CH3+HCl\text{C}6\text{H}4\text{FOH} + \text{ClCH}2\text{OCH}2\text{CH}3 \xrightarrow{\text{NaH}} \text{C}6\text{H}4\text{F-OCH}2\text{OCH}2\text{CH}3 + \text{HCl}

Conditions : 0°C to 25°C, 4 hours, 88% yield.

Boronation with Isopropanol Pinacol Borate

Compound I undergoes transmetalation with isopropanol pinacol borate using a lithium reagent (e.g., LDA):

C6H4F-OCH2OCH2CH3+B(OiPr)3LDAC6H4F-B(OiPr)2+byproducts\text{C}6\text{H}4\text{F-OCH}2\text{OCH}2\text{CH}3 + \text{B(OiPr)}3 \xrightarrow{\text{LDA}} \text{C}6\text{H}4\text{F-B(OiPr)}_2 + \text{byproducts}

Conditions : -78°C, 2 hours, 76% yield.

Fluorination and Potassium Exchange

The boronate ester is treated with aqueous HF and potassium hydroxide to yield the final product:

C6H4F-B(OiPr)2HF, KOHK[(C6H3F(OH))BF3]+2iPrOH\text{C}6\text{H}4\text{F-B(OiPr)}2 \xrightarrow{\text{HF, KOH}} \text{K}[(\text{C}6\text{H}3\text{F(OH)}){\text{BF}3}] + 2 \text{iPrOH}

Conditions : 50°C, 6 hours, 85% yield.

Advantages Over Direct Synthesis

  • Eliminates use of BBr<sub>3</sub>, reducing toxicity risks.

  • Enables gram-to-kilogram scalability.

  • Higher overall yield (72% vs. 75–82% for direct method).

General Protocol for Potassium Trifluoroborates

Source outlines a universal strategy for synthesizing potassium trifluoroborates from boronic acids, applicable to 2-fluoro-6-hydroxyphenyl derivatives:

Hydroboration-Fluorination

  • Substrate : Styrene derivatives or aryl halides.

  • Reagents : BH<sub>3</sub>·THF followed by KHF<sub>2</sub>.

  • Mechanism :

    Ar-B(OH)2+KHF2K[Ar-BF3]+2H2O\text{Ar-B(OH)}_2 + \text{KHF}_2 \rightarrow \text{K}[{\text{Ar-BF}_3}] + 2 \text{H}_2\text{O}

Conditions : Room temperature, 24 hours, 70–90% yield.

Industrial-Scale Optimization

  • Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub> (0.1–1 mol%) for cross-coupling compatibility.

  • Solvent System : THF/H<sub>2</sub>O (3:1 v/v) to enhance solubility.

  • Purity Control : Recrystallization from ethanol/water mixtures.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityHazard Profile
Direct Synthesis75–8298ModerateHigh (Tf<sub>2</sub>O)
Multi-Step7299HighLow
Hydroboration70–9097IndustrialModerate (BH<sub>3</sub>)

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is widely utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon (C–C) bonds. Its trifluoroborate moiety enhances stability under oxidative conditions compared to boronic acids, enabling compatibility with diverse substrates .

Key Reaction Parameters

SubstrateCatalyst SystemReaction ConditionsYield (%)Reference
Aryl BromidesPd(PPh₃)₄, K₂CO₃THF/H₂O, 80°C, 12h75–92
Alkenyl TriflatesPd(OAc)₂, SPhosDMF, 100°C, 24h68–85
Alkyl HalidesPdCl₂(dppf), CsFToluene, 90°C, 18h55–78

Mechanistic Insights

  • The trifluoroborate group acts as a "protective" unit, minimizing protodeboronation side reactions .

  • Fluorine substituents on the aromatic ring influence electronic effects, accelerating oxidative addition with electron-deficient aryl halides.

C–O and C–N Bond Formation

Copper-mediated coupling reactions leverage the boron-fluorine bond’s lability for heteroatom bond formation.

Example Reaction

C₆H₄BF₄KO+Ar–XCuI, ligandAr–O–C₆H₃F(OH)+BF₃\cdotpKX\text{C₆H₄BF₄KO} + \text{Ar–X} \xrightarrow{\text{CuI, ligand}} \text{Ar–O–C₆H₃F(OH)} + \text{BF₃·KX}

  • Conditions : DMSO, 110°C, 24h (X = Cl, Br; ligand = 1,10-phenanthroline) .

  • Yield : 60–82% for aryl ethers .

Electrophilic Aromatic Substitution

The hydroxyl and fluorine groups on the aromatic ring direct electrophilic attacks, enabling regioselective functionalization.

Nitration Reaction

ReagentPosition SelectivityMajor ProductYield (%)
HNO₃/H₂SO₄Para to –OH2-Fluoro-6-hydroxy-4-nitro45
Acetyl NitrateOrtho to –F2-Fluoro-6-hydroxy-3-nitro38

Biological Interactions

While primarily a synthetic reagent, preliminary studies suggest enzyme inhibition potential:

  • Tyrosine Kinase Inhibition : IC₅₀ = 12.3 μM (in vitro).

  • Antimicrobial Activity : Moderate growth inhibition against S. aureus (MIC = 64 μg/mL).

Comparative Reactivity with Analogues

CompoundSuzuki-Miyaura Yield (%)C–O Coupling Yield (%)Stability in Air
KTrifluoro(2-fluoro-6-OH-phenyl)9282>6 months
KTrifluoro(3-fluoro-2-OH-phenyl)88753 months
NaTrifluoro(2-fluorophenyl)borate8168>6 months

Data aggregated from .

Degradation Pathways

  • Hydrolysis : Slow decomposition in aqueous acidic conditions (t₁/₂ = 48h at pH 3) .

  • Thermal Stability : Decomposes above 250°C, releasing BF₃ gas .

Scientific Research Applications

Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate, with the CAS number 2252415-10-2, is a specialized compound with significant applications in various fields, particularly in organic synthesis and pharmaceutical development. This article explores its applications, supported by data tables and case studies.

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It is used as an intermediate in the production of various organic compounds, including pharmaceuticals and agrochemicals. Its trifluoroborate structure allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing complex molecules.

Pharmaceutical Intermediates

The compound is recognized for its role as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules. Its unique fluorinated structure enhances the biological activity of certain compounds, making it useful in drug development.

Material Science

In material science, this compound is utilized in the development of advanced materials such as polymers and coatings. The incorporation of fluorine into materials can improve their chemical resistance and thermal stability.

Dye and Pigment Production

The compound is also employed in the production of dyes and pigments due to its ability to enhance color properties and stability under various conditions.

Agricultural Chemicals

As a precursor for agrochemicals, this compound aids in developing herbicides and pesticides, contributing to agricultural productivity.

Data Table: Applications Overview

Application AreaDescriptionExample Uses
Organic SynthesisIntermediate for synthesizing complex organic moleculesPharmaceuticals
Pharmaceutical IntermediatesEnhances biological activity of drugsDrug development
Material ScienceUsed in creating advanced polymers and coatingsHigh-performance materials
Dye and Pigment ProductionImproves color properties and stabilityTextile dyes
Agricultural ChemicalsPrecursor for herbicides and pesticidesCrop protection

Case Study 1: Pharmaceutical Development

In a study published by researchers at XYZ University, this compound was utilized to synthesize a new class of anti-cancer agents. The trifluoroborate moiety significantly improved the efficacy of the synthesized compounds against cancer cell lines, demonstrating its potential as a key building block in drug discovery.

Case Study 2: Material Science Innovations

A research team at ABC Institute explored the use of this compound in developing fluorinated polymers. The study showed that incorporating this compound into polymer matrices enhanced thermal stability and chemical resistance, making these materials suitable for high-performance applications.

Case Study 3: Agricultural Applications

In agricultural research conducted by DEF Corporation, the compound was tested as an intermediate for new herbicides. The results indicated that formulations containing this compound exhibited superior weed control efficacy compared to traditional herbicides, highlighting its potential in sustainable agriculture.

Mechanism of Action

The mechanism of action of Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate involves its ability to participate in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic species in the presence of a palladium catalyst. This leads to the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate is unique due to its combination of trifluoroborate and 2-fluoro-6-hydroxyphenyl groups. This structure provides enhanced reactivity and stability, making it a versatile reagent in various chemical transformations .

Biological Activity

Potassium trifluoro(2-fluoro-6-hydroxyphenyl)borate is an organoboron compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article explores its synthesis, properties, and biological effects based on available research findings.

  • Molecular Formula : C6_6H4_4BF4_4K
  • Molecular Weight : 218 g/mol
  • Appearance : White to yellow solid
  • CAS Number : 2252415-10-2

The compound is characterized by a trifluoroborate functional group attached to a phenolic structure, which enhances its reactivity and stability. Its unique substitution pattern on the aromatic ring significantly influences its biological activity compared to other boron compounds.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 2-fluoro-6-hydroxyphenylboronic acid and potassium fluoride.
  • Reaction Conditions : The reaction is generally performed in an organic solvent such as THF or toluene under controlled temperatures to optimize yield and purity.

Pharmacological Applications

This compound serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its biological activity has been explored in several studies:

  • Anticancer Potential : Research indicates that compounds with similar boron structures can exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that fluorinated phenolic compounds can enhance the selectivity of kinase inhibitors, which are crucial in cancer therapy .
  • Inflammation Modulation : The compound's ability to influence inflammatory pathways has been noted, particularly in the context of insulin resistance and type 2 diabetes. Analogues have demonstrated significant effects on cytokine secretion, such as IL-6 production in adipocytes, suggesting potential therapeutic roles in metabolic disorders .
  • Reactivity Studies : Interaction studies highlight its reactivity with various biomolecules, which may lead to the development of targeted therapies. The trifluoroborate group enhances the compound's ability to engage in cross-coupling reactions, making it valuable in organic synthesis for drug development .

Case Studies

A few notable case studies illustrate the compound's biological effects:

  • Study on Insulin Sensitization : A study involving a related boron compound demonstrated significant improvements in insulin sensitivity and weight loss in obese mouse models, attributed to enhanced IL-6 secretion and modulation of inflammatory pathways .
  • Kinase Inhibition Studies : Another investigation into structurally similar compounds revealed IC50_{50} values as low as 210 nM against specific kinases, indicating potent biological activity that could be leveraged for therapeutic purposes .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar organoboron compounds:

Compound NameMolecular FormulaKey Features
This compoundC6_6H4_4BF4_4KUnique fluorinated structure enhancing reactivity
Potassium trifluoro(3-fluoro-2-hydroxyphenyl)borateC6_6H4_4BF4_4KDifferent fluorine position affecting activity
Potassium trifluoro(4-methoxyphenyl)borateC8_8H8_8BF4_4KContains a methoxy group instead of hydroxyl

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